2-Chloromercuri-4-nitrophenol
Overview
Description
Preparation Methods
The synthesis of 2-Chloromercuri-4-nitrophenol typically involves the reaction of 2-hydroxy-5-nitrophenol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Chloromercuri-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chloro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloromercuri-4-nitrophenol has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is conducted to explore its potential medicinal applications, although its use is limited due to the presence of mercury.
Mechanism of Action
The mechanism of action of 2-Chloromercuri-4-nitrophenol involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biological molecules, leading to various effects. The presence of mercury in the compound allows it to interact with thiol groups in proteins, potentially disrupting their function. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
2-Chloromercuri-4-nitrophenol can be compared with other similar compounds, such as:
Phenol, 2-(chloromercuri)-4-nitro-: This compound has a similar structure but may have different reactivity and applications.
Phenol, 4-nitro-, mercury complex: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of mercury, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
chloro-(2-hydroxy-5-nitrophenyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4NO3.ClH.Hg/c8-6-3-1-5(2-4-6)7(9)10;;/h1-3,8H;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMWCINSBRXAQH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClHgNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067002 | |
Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24579-90-6 | |
Record name | Chloro(2-hydroxy-5-nitrophenyl)mercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24579-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromercuri-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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